molecular formula C12H20O2 B12532948 Ethyl [(1S,5R)-1,5-dimethylcyclohex-2-en-1-yl]acetate CAS No. 663919-83-3

Ethyl [(1S,5R)-1,5-dimethylcyclohex-2-en-1-yl]acetate

Cat. No.: B12532948
CAS No.: 663919-83-3
M. Wt: 196.29 g/mol
InChI Key: FCOHZHYNFPKIFU-PWSUYJOCSA-N
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Description

Ethyl [(1S,5R)-1,5-dimethylcyclohex-2-en-1-yl]acetate is an organic compound with the molecular formula C14H22O4. It is a member of the ester family, characterized by its unique structure that includes a cyclohexene ring substituted with ethyl and acetate groups. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing Ethyl [(1S,5R)-1,5-dimethylcyclohex-2-en-1-yl]acetate involves the reaction of 5-bromopentane-3-ol with 2-hydroxybutanoic acid ethyl ester. The reaction is typically carried out in dry dimethylformamide (DMF) with sodium carbonate as a base catalyst. The mixture is then neutralized with excess sodium carbonate, and the product is extracted and purified using organic solvents .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl [(1S,5R)-1,5-dimethylcyclohex-2-en-1-yl]acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or other substituted esters.

Scientific Research Applications

Ethyl [(1S,5R)-1,5-dimethylcyclohex-2-en-1-yl]acetate is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of Ethyl [(1S,5R)-1,5-dimethylcyclohex-2-en-1-yl]acetate involves its interaction with specific molecular targets and pathways. In the case of its use as an intermediate for oseltamivir phosphate, the compound undergoes enzymatic transformations that lead to the formation of the active antiviral agent. The molecular targets include viral neuraminidase enzymes, which are inhibited by the active form of the drug, preventing the release of new viral particles .

Comparison with Similar Compounds

Ethyl [(1S,5R)-1,5-dimethylcyclohex-2-en-1-yl]acetate can be compared with other similar compounds, such as:

  • Ethyl (3R,4S,5S)-4,5-epoxy-3-(1-ethylpropoxy)-cyclohex-1-ene-1-carboxylate
  • Ethyl (1S,5R,6S)-5-(pentan-3-yl-oxy)-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylate

These compounds share structural similarities but differ in their specific functional groups and applications. This compound is unique due to its specific cyclohexene ring structure and its role as an intermediate in the synthesis of antiviral drugs .

Properties

CAS No.

663919-83-3

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

ethyl 2-[(1S,5R)-1,5-dimethylcyclohex-2-en-1-yl]acetate

InChI

InChI=1S/C12H20O2/c1-4-14-11(13)9-12(3)7-5-6-10(2)8-12/h5,7,10H,4,6,8-9H2,1-3H3/t10-,12+/m1/s1

InChI Key

FCOHZHYNFPKIFU-PWSUYJOCSA-N

Isomeric SMILES

CCOC(=O)C[C@@]1(C[C@@H](CC=C1)C)C

Canonical SMILES

CCOC(=O)CC1(CC(CC=C1)C)C

Origin of Product

United States

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